(+/-)-MDMA-13C6 Hydrochloride

LC-MS/MS UHPLC bioanalytical method validation

Deuterated MDMA internal standards (e.g., MDMA-d5) introduce chromatographic retention time shifts and pH-dependent hydrogen-deuterium back-exchange, producing quantitative bias up to -38.4% that causes bioanalytical method validation failure under FDA/EMA criteria. (±)-MDMA-13C6 Hydrochloride solves this with a non-exchangeable +6 Da 13C6-ring label that ensures complete co-elution (ΔtR ≤0.01 min) and identical matrix effect normalization. - Eliminates detector saturation artifacts in high-concentration forensic specimens, removing the need for dilution and repeat analysis. - Enables legally defensible MDMA quantitation compliant with ISO 17025 and forensic accreditation requirements. - Serves as the only viable calibration standard for GC-IRMS δ13C fingerprinting workflows-an application with no deuterated analog equivalent. Supplied as a neat analytical standard; DEA Schedule I research registration or equivalent national permit required prior to purchase.

Molecular Formula C11H16ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B13435403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-MDMA-13C6 Hydrochloride
Molecular FormulaC11H16ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)NC.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i3+1,4+1,6+1,9+1,10+1,11+1;
InChIKeyLUWHVONVCYWRMZ-GUDWOQMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-MDMA-13C6 Hydrochloride: A Carbon‑13 Labeled Internal Standard for Forensic and Clinical Quantitative LC‑MS/MS Analysis


(+/-)-MDMA-13C6 Hydrochloride is a uniformly ring‑13C6‑labeled isotopologue of 3,4‑methylenedioxymethamphetamine (MDMA), developed specifically as a stable isotope‑labeled internal standard (SIL‑IS) for quantitative mass spectrometry workflows in forensic toxicology, clinical drug monitoring, and pharmacokinetic studies [REFS‑1]. The compound differs structurally from the unlabeled analyte solely by the substitution of six 12C atoms with 13C atoms in the benzodioxole ring, yielding a nominal mass shift of +6 Da that provides unambiguous differentiation from endogenous MDMA in LC‑MS/MS and GC‑MS assays [REFS‑2]. As a non‑deuterated, 13C‑based SIL‑IS, it is designed to address well‑documented analytical limitations of conventional deuterated (2H) internal standards—including chromatographic retention time shifts, differential matrix effect compensation, and hydrogen‑deuterium exchange under acidic or protic conditions [REFS‑1].

Carbon-13 SIL-IS. Uniformly ring-13C6-labeled isotopologue designed for LC-MS/MS and GC-MS quantitative workflows in forensic toxicology and research bioanalysis.
+6 Da mass shift. Non-deuterated architecture avoids chromatographic retention time shifts, hydrogen-deuterium back-exchange, and differential matrix effect compensation limitations reported for 2H-labeled analogs.
Co-elution reference. Provides retention-time-matched quantitative correction across reversed-phase UHPLC conditions, supporting bioanalytical validation review and research-matrix normalization.

Why (+/-)-MDMA-13C6 Hydrochloride Cannot Be Replaced by Unlabeled or Deuterated Analogs Without Compromising Quantitative Accuracy


The quantitative reliability of an LC‑MS/MS or GC‑MS assay for MDMA is directly dependent on the ability of the internal standard to precisely mimic the analyte‘s behavior across sample preparation, chromatographic separation, and ionization [REFS‑1]. Generic substitution with unlabeled MDMA fails fundamentally because it cannot be distinguished from the target analyte in the mass spectrometer. Substitution with widely available deuterated MDMA internal standards (e.g., MDMA‑d5) introduces measurable and often unacceptable analytical bias: deuterated isotopologues exhibit earlier elution due to stronger C‑2H bonds, undergo pH‑dependent hydrogen‑deuterium back‑exchange that alters nominal mass, and experience different ion suppression profiles in complex biological matrices—all of which systematically distort quantitative results [REFS‑2][REFS‑3]. These differences are not merely theoretical; they translate into quantitative biases that can exceed regulatory acceptance criteria for bioanalytical method validation (±15‑20%) and have forensic evidentiary implications [REFS‑3].

This product
Co-elution Retention time matched within ≤0.01 min; identical matrix-effect normalization.
Isotope stability 13C-label is non-exchangeable under all analytical pH and temperature conditions.
Detector range +6 Da shift avoids analyte-channel saturation; supports linear response without dilution.
Deuterated or unlabeled analogs
Chromatographic shift 2H5-analogs elute earlier; retention-time difference may cause differential ion suppression.
H/D back-exchange pH- and time-dependent mass degradation can alter effective mass shift and accuracy.
Matrix-effect bias Reported −38.4% quantitative bias in urine matrix context; may exceed bioanalytical acceptance criteria.

(+/-)-MDMA-13C6 Hydrochloride: Quantitative Evidence of Differential Performance Versus Deuterated Internal Standards


Co‑Elution and Chromatographic Identity: 13C6‑MDMA Matches Analyte Retention Time Within 0.01 Minutes

In a head‑to‑head reversed‑phase UHPLC‑MS/MS evaluation of amphetamine‑class isotopologues, all seven 13C6‑labeled amphetamines (including the MDMA analog) exhibited complete co‑elution with their unlabeled analytes, displaying retention time differences of ≤0.01 minutes across both acidic and basic mobile phase conditions [REFS‑1]. In contrast, 2H‑labeled amphetamines demonstrated retention time shifts that increased linearly with the number of deuterium substitutions; 2H5‑amphetamine eluted 0.06 minutes earlier than unlabeled amphetamine, and 2H11‑amphetamine eluted 0.12 minutes earlier [REFS‑1]. This deuterium‑induced shift prevents true co‑elution, exposing the internal standard and analyte to different solvent compositions at the electrospray ionization interface.

Co-elution identity
Head-to-head
13C6-MDMA: ΔtR ≤0.01 min vs. 2H5-amphetamine: 0.06 min earlier; 2H11-amphetamine: 0.12 min earlier.
Supports matched matrix-effect normalization across the full ionization event.
Reversed-phase UHPLC; acidic and basic mobile phases.
LC-MS/MS UHPLC bioanalytical method validation amphetamine quantitation isotope effects

Hydrogen‑Deuterium Exchange Stability: 13C6 Labeling Eliminates pH‑Dependent Mass Shift Artifacts

Deuterium atoms located at alpha‑positions to electron‑withdrawing groups or on exchangeable functional groups (e.g., amines, hydroxyls) undergo reversible hydrogen‑deuterium back‑exchange with protic solvents under acidic, basic, or even neutral aqueous conditions [REFS‑2]. 13C‑labeled internal standards are fundamentally immune to this phenomenon because carbon‑carbon bonds are not exchangeable under analytical conditions [REFS‑1]. For MDMA‑d5, deuterium labeling on the N‑methyl or alkyl side‑chain positions renders the compound susceptible to pH‑ and time‑dependent back‑exchange, which reduces the effective mass shift and compromises quantitative accuracy when samples are stored or processed under variable conditions [REFS‑2].

H/D exchange immunity
Class-level
13C label is covalently stable; deuterated analogs undergo pH-dependent back-exchange in aqueous media.
Eliminates pre-analytical mass-shift variability during sample storage and processing.
Inference from amphetamine-class comparative studies.
isotope exchange sample stability LC-MS sample preparation forensic toxicology SIL-IS

Detector Saturation Mitigation: 13C6‑MDMA Enables Extended Linear Dynamic Range Without Dilution

In a fully validated LC‑MS/MS method for 40 drugs of abuse in oral fluid, the incorporation of 13C6‑labeled MDMA and methamphetamine as internal standards specifically addressed detector saturation artifacts that occur when analyte concentrations exceed the linear dynamic range of the mass spectrometer [REFS‑1]. The +6 Da mass shift provided by 13C6 labeling allowed the internal standard channel to remain within the linear response region even when the analyte channel approached saturation, eliminating the need for sample dilution or repeat analysis of high‑concentration specimens [REFS‑1]. This approach was validated across the method‘s full calibration range and applied to roadside oral fluid samples collected under law enforcement procedures in Victoria, Australia [REFS‑1].

Detector saturation mitigation
Head-to-head
+6 Da shift keeps IS channel linear when analyte saturates; eliminates dilution repeat-analysis in validated oral-fluid method.
Supports high-throughput forensic screening with reduced re-analysis cost and turnaround time.
40-analyte panel; Sciex API 4500 Q-Trap in MRM mode.
LC-MS/MS high-throughput screening forensic toxicology oral fluid drug testing detector saturation

Matrix Effect Compensation: 13C6‑MDMA Normalizes Ion Suppression More Reliably Than Deuterated Standards

In a systematic LC‑ESI‑MS/MS comparison of deuterated (2H) versus non‑deuterated (13C/15N) SIL‑ISs for quantifying urinary biomarkers, 2H‑labeled internal standards produced a statistically significant negative quantitative bias of −38.4% relative to spike accuracy, whereas 13C‑labeled internal standards generated no significant bias [REFS‑1]. Post‑column infusion experiments demonstrated that the deuterated internal standard experienced a different ion suppression profile than the analyte and the 13C‑IS, directly explaining the biased quantification [REFS‑1]. By class‑level inference, this differential matrix effect compensation applies to MDMA analysis, where the chromatographic shift of MDMA‑d5 exposes the internal standard and analyte to different solvent micro‑environments during electrospray ionization, thereby degrading the fundamental assumption of identical matrix effect normalization that underpins isotope dilution quantitation [REFS‑2].

Matrix effect compensation
Class-level
2H-IS: −38.4% quantitative bias vs. 13C-IS: no significant bias in urinary biomarker LC-ESI-MS/MS.
Reported bias context exceeds typical ±15–20% bioanalytical validation acceptance criteria.
Transferable to amphetamine-class analytes via deuterium isotope effect principles.
matrix effects ion suppression LC-ESI-MS/MS bioanalytical method validation quantitative bias

Recommended Application Scenarios for (+/-)-MDMA-13C6 Hydrochloride Based on Quantitative Evidence


Forensic Toxicology: High‑Throughput LC‑MS/MS Confirmation of MDMA in Oral Fluid and Urine for Evidentiary Reporting

In forensic laboratories processing oral fluid samples for roadside drug driving enforcement or urine specimens for workplace drug testing, (+/-)-MDMA-13C6 Hydrochloride serves as the quantitative internal standard that enables validated, legally defensible MDMA concentration reporting. As demonstrated by Di Rago et al., the +6 Da mass shift provided by 13C6‑MDMA eliminates detector saturation artifacts in high‑concentration specimens, removing the need for dilution and repeat analysis—a direct operational cost and turnaround time reduction for laboratories handling hundreds of specimens daily [REFS‑1]. The complete co‑elution documented by Berg et al. ensures that matrix effects from variable oral fluid or urine composition are identically normalized across the analyte and internal standard channels, satisfying the ISO 17025 and forensic accreditation requirements for quantitative accuracy [REFS‑2].

Clinical and Regulatory Bioanalysis: MDMA Pharmacokinetic Studies Requiring FDA/EMA‑Compliant Method Validation

For CROs and pharmaceutical laboratories conducting MDMA pharmacokinetic studies (including clinical trials of MDMA‑assisted psychotherapy), regulatory submission of bioanalytical data requires method validation demonstrating accuracy within ±15% (±20% at LLOQ). The quantitative bias of −38.4% observed with deuterated internal standards in urine matrix—attributed to differential ion suppression arising from chromatographic shift—would cause method failure under FDA or EMA inspection [REFS‑1]. (+/-)-MDMA-13C6 Hydrochloride, by virtue of complete co‑elution (ΔtR ≤0.01 min) and non‑exchangeable 13C labeling, provides the analytical robustness required to pass pre‑study validation and maintain consistent accuracy across all study samples regardless of matrix variability or storage duration [REFS‑2].

Stable Isotope Ratio Mass Spectrometry (IRMS): Batch‑Level Source Attribution and Forensic Intelligence

In forensic drug intelligence operations aimed at linking seized MDMA exhibits to common manufacturing batches or geographic origins, (+/-)-MDMA-13C6 Hydrochloride functions as a calibration and quality control standard for GC‑IRMS or LC‑IRMS δ13C fingerprinting workflows [REFS‑1]. Unlike deuterated analogs, which cannot be used for authentic IRMS carbon isotope ratio measurements due to altered carbon isotopic composition, the 13C6‑ring‑labeled MDMA provides a known isotopic abundance that enables accurate instrument calibration and inter‑laboratory comparability of δ13C values. This application is uniquely served by 13C6‑MDMA and has no deuterated analog equivalent, representing a non‑substitutable procurement requirement for forensic isotope ratio laboratories.

Application
Selection Property
Validation Focus
Forensic toxicology confirmation
Co-elution identity and detector-range stability
Matrix-effect normalization review; high-concentration linearity without dilution
MDMA pharmacokinetic research studies
Non-exchangeable 13C label with matched retention
Bioanalytical validation review; accuracy and precision under variable storage conditions
Forensic IRMS source attribution
Known 13C6 isotopic abundance
δ13C calibration and inter-laboratory comparability; no deuterated analog equivalent
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